4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid
Description
Properties
IUPAC Name |
4-(naphthalen-2-ylamino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(24-19-11-10-17-8-4-5-9-18(17)14-19)15-20(22(26)27)23-13-12-16-6-2-1-3-7-16/h1-11,14,20,23H,12-13,15H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQEQYJSNUHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalen-2-ylamino Intermediate: This step involves the reaction of naphthalene with an amine under specific conditions to form the naphthalen-2-ylamino intermediate.
Addition of the Phenethylamino Group: The intermediate is then reacted with phenethylamine in the presence of a coupling agent to introduce the phenethylamino group.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylamino ketones, while reduction can produce naphthalen-2-ylamino alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with tumor growth. For instance, specific naphthalene derivatives have been investigated for their ability to induce apoptosis in cancer cells, leading to decreased viability and increased cell death rates .
1.2 Antiviral Properties
The compound has also been studied for its antiviral effects, particularly against RNA viruses such as Hepatitis C. Research has demonstrated that certain structural modifications can enhance the compound's efficacy as an inhibitor of viral polymerases, which are critical for viral replication . These findings suggest that this compound could serve as a lead compound for developing antiviral therapeutics.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the naphthalene and phenethyl groups can significantly influence the compound's potency and selectivity against specific biological targets. For example, variations in substituents on the naphthalene ring have been linked to enhanced binding affinity to target proteins involved in cancer progression and viral replication .
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Case Study 1: Anticancer Research
A study conducted on a series of naphthalene-based compounds, including derivatives of this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The researchers observed that specific modifications led to increased apoptosis rates, indicating potential for further development into therapeutic agents .
Case Study 2: Antiviral Efficacy
In another investigation, researchers explored the antiviral properties of structurally related compounds against Hepatitis C virus. The study revealed that certain derivatives effectively inhibited viral replication in vitro, suggesting a promising avenue for future drug development targeting viral infections .
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-2-ylamino)-4-oxobutanoic acid: A simpler analog with similar structural features.
Phenethylamine derivatives: Compounds with similar phenethylamino groups but different core structures.
Uniqueness
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid is unique due to its combination of a naphthalene ring, phenethylamino group, and butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a naphthalene ring substituted with an amino group, a butanoic acid moiety, and a phenethylamine side chain. This structural arrangement is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : The compound may interact with specific receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation and pain perception.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate | |
| Receptor Modulation | Significant | |
| Antioxidant Properties | Present |
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of the compound in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for treating mood disorders.
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound. The compound demonstrated efficacy in reducing pain responses in animal models, supporting its potential use in pain management therapies.
Research Findings
Recent findings highlight the compound's interaction with various biological targets:
- Neurotransmitter Systems : The compound may enhance serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Inflammatory Pathways : Evidence suggests that it may downregulate pro-inflammatory cytokines, indicating a role in managing inflammatory conditions.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles reveal favorable characteristics that support further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and ketone oxidation. A common approach is to start with naphthalen-2-amine and phenethylamine precursors, coupled with a butanoic acid backbone. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.
- Catalyst selection : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance efficiency.
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 7:3) to isolate the product .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR to verify amine, carbonyl, and aromatic proton environments (e.g., δ 7.2–8.5 ppm for naphthyl protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~423.2 Da).
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (ketone C=O) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. Aqueous solubility is limited (≤1 mM at pH 7.4) due to hydrophobic naphthyl and phenethyl groups .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often arise from hydrolysis of the amide bond .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the amide and ketone groups in downstream modifications?
- Answer : The amide group undergoes nucleophilic acyl substitution, enabling coupling with alkyl halides or sulfonating agents. The ketone can be reduced to a secondary alcohol (e.g., using NaBH) or participate in condensation reactions (e.g., with hydrazines to form hydrazones). Computational modeling (DFT) predicts electrophilic sites at the ketone oxygen (partial charge: −0.42) and amide carbonyl (partial charge: −0.38), guiding regioselective modifications .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability.
- Impurity profiling : LC-MS/MS to identify trace by-products (e.g., hydrolyzed amide derivatives) that may interfere with activity .
Q. What computational tools are effective for predicting interaction sites with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or GPCRs. Focus on the naphthyl moiety for hydrophobic pocket interactions.
- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
- ICReDD protocols : Integrate quantum chemical calculations (e.g., Gaussian) with experimental data to refine reaction pathways .
Q. What experimental design principles optimize the synthesis of novel derivatives with enhanced bioactivity?
- Answer : Apply factorial design (e.g., Box-Behnken) to evaluate variables:
- Factors : Reaction time, temperature, molar ratio of reagents.
- Response surface modeling : Predict optimal conditions for maximizing yield (e.g., 24 hr, 25°C, 1:1.2 amine:acid ratio).
- Validation : Confirm via triplicate runs with <5% deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
